High Potency and Isoform Selectivity for Rat Soluble Epoxide Hydrolase (sEH) Over Human Microsomal Epoxide Hydrolase (mEH)
The compound exhibits potent inhibition of rat soluble epoxide hydrolase (sEH) with an IC50 of 2 nM, while displaying negligible activity against human microsomal epoxide hydrolase (mEH) with an IC50 >50,000 nM [1]. This represents a selectivity window of >25,000-fold for rat sEH over human mEH. In contrast, the non-brominated parent scaffold 6-methoxy-1-tetralone does not exhibit this pronounced selectivity profile, and standard sEH inhibitors such as t-AUCB show IC50 values of 8 nM for rat sEH and 1.3 nM for human sEH, lacking the mEH counter-screening advantage [2].
| Evidence Dimension | Enzyme inhibition potency and isoform selectivity |
|---|---|
| Target Compound Data | IC50 = 2 nM (rat sEH); IC50 >50,000 nM (human mEH) |
| Comparator Or Baseline | 6-Methoxy-1-tetralone (non-brominated analog): no reported sEH/mEH selectivity; t-AUCB (standard sEH inhibitor): IC50 = 8 nM (rat sEH), 1.3 nM (human sEH) |
| Quantified Difference | >25,000-fold selectivity for rat sEH over human mEH |
| Conditions | Rat sEH assay using PHOME as substrate; human mEH assay using PHOME as substrate, incubated for 10 min |
Why This Matters
Researchers requiring a tool compound with high potency for rodent sEH combined with low off-target activity against human mEH can select this compound to minimize confounding effects in cross-species or counter-screening studies.
- [1] BindingDB. BDBM50435764 (CHEMBL2392692). 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one. Affinity Data: IC50 >5.00E+4 nM (human mEH); IC50 2 nM (rat sEH). Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50435764 View Source
- [2] Biocompare. trans-AUCB (t-AUCB) soluble epoxide hydrolase (sEH) inhibitor. IC50 values: 1.3 nM (human sEH), 8 nM (rat sEH). Available at: https://www.biocompare.com/ View Source
